molecular formula C8H15NS2 B14603074 Prop-1-en-2-yl diethylcarbamodithioate CAS No. 61155-74-6

Prop-1-en-2-yl diethylcarbamodithioate

Cat. No.: B14603074
CAS No.: 61155-74-6
M. Wt: 189.3 g/mol
InChI Key: CXFDYVVFCNZZMU-UHFFFAOYSA-N
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Description

Prop-1-en-2-yl diethylcarbamodithioate is an organic compound belonging to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is particularly notable for its role as a synthetic intermediate and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-en-2-yl diethylcarbamodithioate can be synthesized through a one-pot three-component condensation reaction involving an amine, carbon disulfide, and an alkyne. This reaction is typically carried out under solvent-free conditions and in the absence of any transition metal catalyst. The reaction is performed at 80°C, resulting in the formation of the desired product with good to excellent yields .

Industrial Production Methods

For large-scale production, the synthesis involves mixing diethyl amine, carbon disulfide, and an electrophile such as ethyl vinyl ether in water. The reaction mixture is stirred vigorously at room temperature for 16 hours. The products are then extracted with ethyl acetate and purified by flash column chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the prop-1-en-2-yl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted dithiocarbamates depending on the nucleophile used.

Comparison with Similar Compounds

Prop-1-en-2-yl diethylcarbamodithioate can be compared with other dithiocarbamates and related compounds:

Properties

CAS No.

61155-74-6

Molecular Formula

C8H15NS2

Molecular Weight

189.3 g/mol

IUPAC Name

prop-1-en-2-yl N,N-diethylcarbamodithioate

InChI

InChI=1S/C8H15NS2/c1-5-9(6-2)8(10)11-7(3)4/h3,5-6H2,1-2,4H3

InChI Key

CXFDYVVFCNZZMU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC(=C)C

Origin of Product

United States

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